1-(Thiophen-2-ylmethyl)piperidin-3-amine
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Overview
Description
1-(Thiophen-2-ylmethyl)piperidin-3-amine is an organic compound with the molecular formula C₁₀H₁₆N₂S It features a piperidine ring substituted with a thiophen-2-ylmethyl group at the nitrogen atom and an amine group at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)piperidin-3-amine typically involves the reaction of thiophen-2-ylmethanol with piperidin-3-amine under specific conditions. One common method includes:
Condensation Reaction: Thiophen-2-ylmethanol is reacted with piperidin-3-amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired product.
Catalytic Hydrogenation: The intermediate product can be further purified and hydrogenated using a palladium catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-ylmethyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to form the corresponding dihydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: N-substituted piperidin-3-amines.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)piperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The thiophene ring and piperidine moiety contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(Thiophen-3-ylmethyl)piperidin-3-amine
- 1-(Furan-2-ylmethyl)piperidin-3-amine
- 1-(Pyridin-2-ylmethyl)piperidin-3-amine
Comparison: 1-(Thiophen-2-ylmethyl)piperidin-3-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c11-9-3-1-5-12(7-9)8-10-4-2-6-13-10/h2,4,6,9H,1,3,5,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTGZMSIPDXPBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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